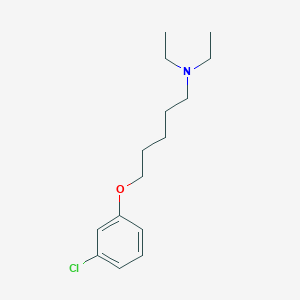![molecular formula C14H15NO3S B5198838 N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5198838.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-2272 and has been studied extensively for its pharmacological properties.
Wirkmechanismus
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide binds to the heme group of sGC and stimulates the production of cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and dilation of blood vessels, resulting in increased blood flow and decreased blood pressure.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It can increase the production of cGMP, which can lead to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It can also improve endothelial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide in lab experiments include its potency and specificity for sGC activation. However, the limitations include its instability in aqueous solutions and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide. These include the development of more stable analogs, the investigation of its potential applications in the treatment of other diseases, and the exploration of its effects on other physiological processes. Additionally, the use of this compound as a tool for studying sGC signaling pathways and the development of novel therapeutic strategies based on its mechanism of action are also promising areas for future research.
Synthesemethoden
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide involves the reaction of 2-aminothiophene with 4-methoxyphenylacetic acid followed by the addition of 2-chloroethylchloroformate. The resulting compound is then treated with ammonia to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes. This compound has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-11-4-6-12(7-5-11)18-9-8-15-14(16)13-3-2-10-19-13/h2-7,10H,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDITXDNLJOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5198763.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198769.png)

![7-(2-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5198776.png)
![4-chloro-N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5198792.png)

![3-methoxy-N-(3-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5198796.png)


![2,4-dichloro-N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5198818.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5198824.png)
![2-(5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5198831.png)
![N-ethyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5198833.png)
